(E)-2-phenylbut-2-enoyl chloride, with the chemical formula C10H9ClO, is an acyl chloride derivative of (E)-2-phenylbut-2-enoic acid. This compound is characterized by the presence of a phenyl group attached to a butenoyl moiety, which contributes to its reactivity and utility in organic synthesis. The compound has a molecular weight of approximately 180.63 g/mol and is known for its distinctive structural features, including a double bond and a carbonyl group adjacent to the chlorine atom, making it a valuable intermediate in various
Several methods exist for synthesizing (E)-2-phenylbut-2-enoyl chloride:
text(E)-2-phenylbut-2-enoic acid + SOCl2 → (E)-2-phenylbut-2-enoyl chloride + HCl + SO2
(E)-2-phenylbut-2-enoyl chloride finds applications in:
Interaction studies involving (E)-2-phenylbut-2-enoyl chloride primarily focus on its reactivity with nucleophiles and electrophiles in synthetic chemistry. These interactions are crucial for understanding its role as an intermediate in various organic transformations and its potential biological implications when incorporated into larger molecular frameworks.
Several compounds share structural similarities with (E)-2-phenylbut-2-enoyl chloride, each exhibiting unique properties and applications:
Compound Name | Molecular Formula | Molecular Weight | Key Features |
---|---|---|---|
3-Methyl-2-phenylbut-2-enoyl chloride | C11H11ClO | 194.66 g/mol | Methyl substitution increases steric hindrance |
3-Butenoyl chloride | C4H5ClO | 104.54 g/mol | Simpler structure; used in basic organic syntheses |
Vinylacetyl chloride | C5H7ClO | 132.56 g/mol | Contains a vinyl group; reactive in polymerization |
(E)-Pent-2-enoyl chloride | C5H7ClO | 132.56 g/mol | Longer carbon chain; different reactivity profile |
The uniqueness of (E)-2-phenylbut-2-enoyl chloride lies in its phenyl substitution, which enhances its potential for specific interactions and applications compared to simpler acyl chlorides or those with different substituents.